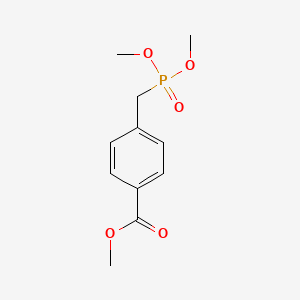

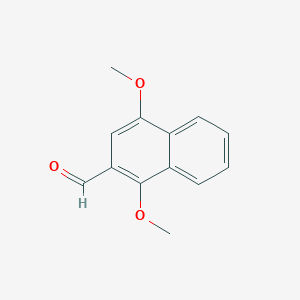

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

Descripción general

Descripción

The compound “Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate” is a phosphonic ester with the molecular formula C7H14NO6P . Another related compound is “Trimethyl phosphonoacetate” which has the molecular formula C5H11O5P .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For the related compound “Trimethyl phosphonoacetate”, the molecular weight is 182.11 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Thermal Stable Schiff Base/Ester Liquid Crystals

4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, a derivative of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester, has been used in the synthesis of new thermal stable Schiff base/ester liquid crystals. These compounds exhibit mesomorphic behavior with high thermal stability, and their structural characteristics were elucidated through various analytical techniques including FT-IR, NMR, and elemental analysis. The synthesized compounds show promise in applications requiring materials with specific thermal and optical properties (Hagar et al., 2019).

Development of Multifunctional Anti-Myocardial Ischemia Agents

Novel Leonurine-cysteine analog conjugates derived from compounds including 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate, related to this compound, have shown potential as multifunctional anti-myocardial ischemia agents. These compounds exhibit cardioprotective effects and have shown promise in modulating hydrogen sulfide production and regulating apoptosis-associated genes and proteins (Liu et al., 2011).

Self-Assembled Structures in Nanotechnology

The self-assembled structures of compounds like 3,4,5-tris-dodecyloxy benzoic acid methyl ester, which is structurally similar to this compound, have been studied for potential applications in nanotechnology. These studies, using techniques such as scanning tunneling microscopy, have explored the molecular arrangements and interactions at the nanoscale, which are crucial for the development of nanomaterials and devices (Yuan et al., 2004).

Exploration in Polymer Science

In polymer science, compounds like benzoic acid (4-(2-propoxy)-3-vinylphenyl) ester have been utilized for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are used for the cyclopolymerization of diynes, demonstrating the application of this compound derivatives in the field of advanced polymer synthesis (Mayershofer et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(dimethoxyphosphorylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTOJTIOIGZJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445132 | |

| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78022-19-2 | |

| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)